molecular formula C3HF3N2O2 B7885267 3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one

3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7885267
M. Wt: 154.05 g/mol
InChI Key: GEOZESGQFAKZTI-UHFFFAOYSA-N
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Description

Compound “3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one” involves multiple steps, each requiring specific reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste. Advanced techniques like catalytic processes and automated monitoring systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: Compound “3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which compound “3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the context of its application, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

  • Compound “CID 12345678”
  • Compound “CID 23456789”
  • Compound “CID 34567890”

Each of these compounds shares certain similarities with “3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one” but also has unique features that distinguish them in terms of reactivity and applications.

Properties

IUPAC Name

3-(trifluoromethyl)-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-2(9)10-8-1/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOZESGQFAKZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)ON1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=O)ON1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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